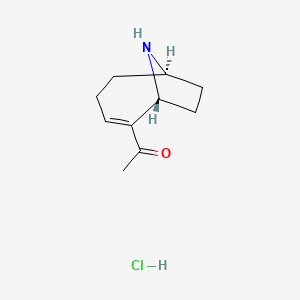
(+)-Anatoxin A hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Anatoxin A hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nicotinic Acetylcholine Receptor Studies
(+)-Anatoxin A hydrochloride serves as a critical tool for investigating the nicotinic acetylcholine receptors (nAChRs). Its ability to mimic acetylcholine allows researchers to study receptor activation and desensitization processes. The compound's interaction with nAChRs can lead to muscle paralysis and respiratory failure, providing insights into neuromuscular transmission and receptor pharmacodynamics .
Development of Therapeutic Agents
The unique properties of (+)-Anatoxin A have spurred interest in developing therapeutic agents targeting nAChRs. Research indicates that modifications of anatoxin A can yield analogs with varying potencies and selectivities for different nAChR subtypes. These developments are particularly relevant for conditions such as neurodegenerative diseases, schizophrenia, and anxiety disorders .
Acute Toxicity Assessments
Numerous studies have focused on the acute toxicity of this compound, establishing its lethal dose (LD50) values. For example, a study reported an LD50 of approximately 25 mg/kg when administered orally . Understanding the toxicity profile of this compound is crucial for assessing risks associated with cyanobacterial blooms in freshwater systems.
Neurotoxicity Mechanisms
Research has demonstrated that exposure to (+)-Anatoxin A leads to neurotoxic effects characterized by muscular fasciculations and respiratory failure due to paralysis. Investigating these mechanisms provides valuable information on how similar compounds may affect human health and ecological systems .
Detection in Freshwater Systems
(+)-Anatoxin A is often detected in freshwater systems contaminated by cyanobacterial blooms. Monitoring its presence is vital for public health, as it poses risks to both humans and wildlife. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify anatoxin levels in water samples .
Ecological Impact Studies
The ecological implications of cyanobacterial toxins, including (+)-Anatoxin A, are under investigation due to their potential impacts on aquatic ecosystems. Studies assess how these toxins affect fish populations and other aquatic organisms, contributing to broader ecological risk assessments .
Case Studies
特性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC名 |
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H/t8-,10-;/m1./s1 |
InChIキー |
ZYFLQFXDHYWQMQ-GHXDPTCOSA-N |
異性体SMILES |
CC(=O)C1=CCC[C@@H]2CC[C@H]1N2.Cl |
正規SMILES |
CC(=O)C1=CCCC2CCC1N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















